2-Amino-7,9-dihydro-8H-purine-8-thione
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Overview
Description
2-Amino-7,9-dihydro-8H-purine-8-thione is a chemical compound with the molecular formula C₅H₅N₅S It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,9-dihydro-8H-purine-8-thione typically involves the reaction of guanine with hydrogen sulfide in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Aqueous or organic solvents depending on the specific synthetic route.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,9-dihydro-8H-purine-8-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thione group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Can yield thiol derivatives.
Substitution: Can produce various substituted purine derivatives.
Scientific Research Applications
2-Amino-7,9-dihydro-8H-purine-8-thione has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of autoimmune diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-7,9-dihydro-8H-purine-8-thione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as Janus kinase 3 (JAK3), which plays a role in cellular signaling pathways. The compound can bind to the active site of the enzyme, preventing its normal function and thereby exerting its effects.
Comparison with Similar Compounds
2-Amino-7,9-dihydro-8H-purine-8-thione can be compared with other similar compounds, such as:
2-Amino-7,9-dihydro-8H-purine-8-one: Similar structure but with an oxygen atom instead of sulfur.
6-Mercaptopurine: Another purine derivative with a thiol group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1196-80-1 |
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Molecular Formula |
C5H5N5S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
2-amino-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C5H5N5S/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H4,6,7,8,9,10,11) |
InChI Key |
LBQXTJSCTWFWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)NC(=S)N2 |
Origin of Product |
United States |
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